molecular formula C16H14ClN3O2 B4588092 4-chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

4-chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

Cat. No.: B4588092
M. Wt: 315.75 g/mol
InChI Key: WBRSGOLFKSWQOS-UHFFFAOYSA-N
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Description

4-chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide is a useful research compound. Its molecular formula is C16H14ClN3O2 and its molecular weight is 315.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.0774544 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis

4-Chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide is a compound that can be utilized in the synthesis of various chemical structures. For instance, research by Holzer and Hahn (2003) explored the synthesis of substituted 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles, which involves the treatment of similar compounds with phosphorus oxychloride to yield corresponding chloropyrazoles (Holzer & Hahn, 2003).

Magnetic Materials

Ferrer et al. (2001) examined benzimidazole-based organic magnetic materials. They synthesized and characterized nitroxide radicals closely related to the compound , providing insights into hydrogen bonding's role in magnetic behavior (Ferrer et al., 2001).

Antimicrobial Activity

In the field of medicinal chemistry, derivatives of benzimidazole, such as this compound, have shown potential in creating antimicrobial agents. Abdellatif et al. (2013) explored the synthesis and antimicrobial activity of novel 2-substituted-1H-benzimidazole derivatives, demonstrating the compound's relevance in developing new antimicrobial agents (Abdellatif et al., 2013).

Anticancer Applications

The synthesis and anticancer evaluation of benzimidazole derivatives, as explored by Salahuddin et al. (2014), indicate the potential of these compounds in anticancer drug development. Their research provides insights into the structure-activity relationship of these compounds, which includes derivatives of the specified benzimidazole (Salahuddin et al., 2014).

Biological Evaluation

Saeed et al. (2015) focused on the synthesis of benzamide derivatives, including compounds similar to this compound. They evaluated these compounds' biological applications, including their potential in inhibiting alkaline phosphatases and nucleotidases, indicating their significance in medicinal chemistry (Saeed et al., 2015).

Intermolecular Interactions

Another study by Saeed et al. (2020) highlighted the importance of intermolecular interactions in derivatives of benzimidazole. Their research on antipyrine-like derivatives, including X-ray structure characterization and DFT calculations, sheds light on the structural and interactional complexity of these compounds (Saeed et al., 2020).

Properties

IUPAC Name

4-chloro-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-19-13-8-7-12(9-14(13)20(2)16(19)22)18-15(21)10-3-5-11(17)6-4-10/h3-9H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRSGOLFKSWQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
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4-chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
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4-chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
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4-chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
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4-chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
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4-chloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

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